5-Methyl-2-((4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) nicotinic acid
Overview
Description
(R)-imazapic is a 5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid that has (R)-configuration. It is a conjugate acid of a (R)-imazapic(1-). It is an enantiomer of a (S)-imazapic.
Scientific Research Applications
Photodegradation Studies
Research has explored the photodegradation of imazamox, a pesticide related to 5-Methyl-2-((4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) nicotinic acid, in aqueous solutions. This study found that the degradation of imazamox leads to the formation of pyridine derivatives and that the presence of metal ions like Cu2+ or Ca2+ can increase the persistence of the pesticide (Quivet et al., 2006).
Metal Binding Interactions
A study on the differential metal binding interactions of imidazolinones, a family that includes compounds structurally similar to this compound, revealed significant insights. It was found that these compounds form predominantly 2:1 complexes with multivalent metal ions, and their interactions with metals can vary considerably (Rajamoorthi et al., 1997).
Complexation with Metal Salts
The behavior of imazapyr, an imidazolinone pesticide, under UV radiation in the presence of metal salts was studied. This research showed that complexation interactions between imazapyr and metal ions decreased its photolysis, indicating the potential for metal ions to influence the stability of these compounds (Quivet et al., 2006).
Synthesis and Properties of Metal Complexes
Research into the synthesis and properties of Zn(II) and Cd(II) complexes with a ligand structurally related to this compound revealed insights into the roles of hydrogen bonds and weak interactions in the formation of complex structures (Hu et al., 2010).
Properties
CAS No. |
221298-62-0 |
---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-methyl-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20)/t14-/m1/s1 |
InChI Key |
PVSGXWMWNRGTKE-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC(=C(N=C1)C2=N[C@](C(=O)N2)(C)C(C)C)C(=O)O |
SMILES |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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